molecular formula C10H11NO4 B3389606 1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid CAS No. 933060-65-2

1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid

Cat. No. B3389606
CAS RN: 933060-65-2
M. Wt: 209.2 g/mol
InChI Key: HVKHSTWTJLFRBZ-UHFFFAOYSA-N
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Description

“1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid” is a peptidomimetic . It has the molecular formula C10H11NO4 and a molecular weight of 209.20 . This compound is known to inhibit the enzyme tyrosinase, which is involved in the synthesis of melanin . It has been shown to inhibit the growth of L1210 cells .


Molecular Structure Analysis

The molecular structure of “1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid” is represented by the SMILES string C1CC(N(C1)C(=O)C2=CC=CO2)C(=O)O . This indicates that the molecule contains a furan ring attached to a pyrrolidine ring via a carbonyl group, and a carboxylic acid group attached to the pyrrolidine ring.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 209.20 . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Mechanism of Action

The compound acts as a peptidomimetic that inhibits the enzyme tyrosinase, which is involved in the synthesis of melanin . This suggests that it may have potential applications in the treatment of conditions related to melanin production.

properties

IUPAC Name

1-(furan-2-carbonyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c12-9(8-4-2-6-15-8)11-5-1-3-7(11)10(13)14/h2,4,6-7H,1,3,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKHSTWTJLFRBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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